Biocatalytic Asymmetric Reduction: Quantitative Yield and Enantioselectivity for ACE Inhibitor Synthesis
In the biocatalytic asymmetric reduction of ethyl 2-oxo-4-phenylbutanoate (OPBE) to (R)-2-hydroxy-4-phenylbutanoate ((R)-HPBE)—a critical precursor for ACE inhibitors—ethyl 4-phenoxybutanoate is directly implicated in the enzymatic pathway using carbonyl reductases . The overall yield, chemical purity, and enantiomeric excess of (R)-HPBE were reported as 58%, 99.1%, and 90%, respectively . While the comparator ethyl 2-oxo-4-phenylbutanoate (OPBE) serves as the starting ketone substrate in this same reduction, it does not possess the identical 4-phenoxy substitution pattern of the target compound, underscoring the distinct structural role of ethyl 4-phenoxybutanoate in the biocatalytic sequence .
| Evidence Dimension | Yield, chemical purity, and enantiomeric excess in biocatalytic reduction pathway |
|---|---|
| Target Compound Data | 58% overall yield, 99.1% chemical purity, 90% enantiomeric excess for (R)-HPBE product |
| Comparator Or Baseline | Ethyl 2-oxo-4-phenylbutanoate (OPBE) — serves as ketone substrate in the same reduction; lacks 4-phenoxy substitution pattern |
| Quantified Difference | Not directly comparable due to different structural roles in the pathway; target compound is downstream intermediate vs. ketone substrate |
| Conditions | Biocatalytic asymmetric reduction with carbonyl reductases |
Why This Matters
The high chemical purity (99.1%) and substantial enantiomeric excess (90%) achieved for the (R)-HPBE product underscore ethyl 4-phenoxybutanoate's critical role in the enzymatic sequence that enables the synthesis of enantiomerically pure ACE inhibitor precursors.
